molecular formula C2H8NO3P B13746742 Dimethyl phosphoramidate CAS No. 2697-42-9

Dimethyl phosphoramidate

Cat. No.: B13746742
CAS No.: 2697-42-9
M. Wt: 125.06 g/mol
InChI Key: IPZOLVGIGPKBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl phosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between a tetracoordinate phosphorus (V) atom and a trivalent nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bonds (P=O) and their significant roles in various biological and chemical processes .

Preparation Methods

The synthesis of dimethyl phosphoramidate can be achieved through several methods. One common approach involves the reaction of dimethylamine with phosphorus oxychloride under controlled conditions. Another method includes the oxidative cross-coupling of dimethylamine with phosphorus trichloride. Industrial production often employs the Atherton–Todd reaction, which generates the compound in situ by reacting dialkyl phosphites with chloramines .

Chemical Reactions Analysis

Dimethyl phosphoramidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoramidate oxides.

    Reduction: Reduction reactions can convert it into phosphoramidites.

    Substitution: It participates in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

Dimethyl phosphoramidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including antibiotics and natural toxins.

    Medicine: It is involved in the development of prodrugs and enzyme inhibitors.

    Industry: It is utilized in the production of flame retardants and plasticizers .

Mechanism of Action

The mechanism of action of dimethyl phosphoramidate involves its interaction with molecular targets through its phosphoryl and amino groups. It can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, thereby modulating their activity. This interaction often leads to the inhibition of enzyme function or the alteration of metabolic pathways .

Comparison with Similar Compounds

Dimethyl phosphoramidate can be compared with other phosphoramidates and phosphonamides:

    Phosphoramidates: These compounds, like this compound, contain a P-N bond and are used in similar applications. Examples include ethyl phosphoramidate and phenyl phosphoramidate.

    Phosphonamides: These compounds have a P-N bond but differ in their substituents and reactivity.

Properties

IUPAC Name

[amino(methoxy)phosphoryl]oxymethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO3P/c1-5-7(3,4)6-2/h1-2H3,(H2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZOLVGIGPKBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181467
Record name Phosphoramidic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2697-42-9
Record name Phosphoramidic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramidic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl phosphoramidate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPV98J3UFP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.